Indeloxazine hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeloxazine hydrochloride, (S)-: is a compound known for its antidepressant and cerebral activating properties. It was marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases, such as depression resulting from stroke, emotional disturbance, and avolition . The compound acts as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The condensation of 4-(triphenylmethyl)-2-(p-toluenesulfonyloxymethyl)morpholine with 4-hydroxy-1-indanone through the corresponding potassium salt in hot DMF gives 2-(1-oxoindan-4-yloxymethyl)-4-(triphenylmethyl)morpholine, which is reduced with LiAlH4 in THF to 2-(1-hydroxyindan-4-yloxymethyl)-4-(triphenylmethyl)morpholine. Finally, this compound is dehydrated and deprotected with HCl in refluxing ethanol .
- Treatment of 1-[inden-7(or4)-yloxyl-2,3-epoxypropane with excess 2-aminoethyl hydrogen sulfate and aqueous NaOH gives (+)-2-[[inden-7(or4)-yloxylmethyl]morpholine. The 4-indenyl isomer and the 7-indenyl isomer (indeloxazine) can be separated by fractional crystallization .
Industrial Production Methods: The industrial production methods for indeloxazine hydrochloride involve similar synthetic routes but are optimized for large-scale production. The use of automated reactors and continuous flow processes ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Indeloxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Indeloxazine hydrochloride is used as a reference compound in various chemical studies to understand its reactivity and interaction with other chemicals.
Biology: In biological research, indeloxazine hydrochloride is studied for its effects on neurotransmitter systems and its potential neuroprotective properties .
Medicine: The compound has been investigated for its potential therapeutic effects in treating depression, cognitive impairment, and other psychiatric conditions .
Industry: In the pharmaceutical industry, indeloxazine hydrochloride is used in the development of new drugs targeting similar pathways and mechanisms.
Mechanism of Action
Indeloxazine hydrochloride acts as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist . It enhances acetylcholine release in the rat forebrain through activation of the 5-HT4 receptor via its action as a serotonin releasing agent . The compound’s mechanism involves multiple molecular targets and pathways, including serotonin and norepinephrine transporters and NMDA receptors.
Comparison with Similar Compounds
Bifemelane hydrochloride: Used to reduce apathy and emotional disturbances in cerebrovascular disease patients.
Idebenone: Known for its neuroprotective properties and used in similar therapeutic contexts.
Uniqueness: Indeloxazine hydrochloride is unique in its combined action as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist. This multi-target approach contributes to its diverse therapeutic effects and distinguishes it from other compounds with similar applications.
Properties
CAS No. |
76489-35-5 |
---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(2S)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m0./s1 |
InChI Key |
KEBHLNDPKPIPLI-YDALLXLXSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)COC2=CC=CC3=C2CC=C3.Cl |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.